molecular formula C8H4F4O2 B2444687 4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde CAS No. 1823917-95-8

4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B2444687
CAS No.: 1823917-95-8
M. Wt: 208.112
InChI Key: MEUXHZFDNPTLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O2. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzaldehyde core.

Mechanism of Action

Target of Action

It is known that this compound is an organic fluorinated building block . It is used in the synthesis of various other compounds, suggesting that its targets could be diverse depending on the specific context of its use.

Mode of Action

It is known to participate in the synthesis of diphenylthioethers . This suggests that it may interact with its targets through nucleophilic substitution or free radical reactions .

Biochemical Pathways

It is known to participate in the synthesis of diphenylthioethers , which are involved in various biochemical processes

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution

Result of Action

It is known to participate in the synthesis of diphenylthioethers , which suggests that it may have a role in the formation of these compounds at the molecular level.

Action Environment

It is known that the compound is flammable , suggesting that its stability and efficacy could be affected by exposure to heat or open flames.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydrobromic acid (HBr) at elevated temperatures. The reaction is typically carried out at 140°C under an inert atmosphere, such as argon, for several hours. The resulting mixture is then diluted with water and extracted with dichloromethane to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom and hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzoic acid.

    Reduction: 4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both a fluorine atom and a trifluoromethyl group, which impart distinct electronic and steric properties. These features make it particularly useful in the design of molecules with specific biological activities and in materials science applications .

Properties

IUPAC Name

4-fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-2-7(14)4(3-13)1-5(6)8(10,11)12/h1-3,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUXHZFDNPTLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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